tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
The compound, tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to various biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The brominated indole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carbamoylation: The resulting product is then reacted with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group. This step is typically carried out in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the bromine atom or the carbamic acid ester group, resulting in debromination or reduction to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Debrominated or reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
5-Bromoindole: A simpler analog without the ethyl and carbamic acid ester groups.
Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group instead of the carbamic acid ester.
Tryptamine: An indole derivative with an ethylamine side chain.
Uniqueness:
Structural Features: The presence of both the bromine atom and the carbamic acid tert-butyl ester group makes tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate unique compared to other indole derivatives.
Biological Activity: The combination of these functional groups can enhance the compound’s biological activity and specificity, making it a valuable tool in scientific research and drug development.
Biological Activity
tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 360.27 g/mol. The structure features a bromine atom at the 5-position of the indole ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂BrN₂O₂ |
Molecular Weight | 360.27 g/mol |
IUPAC Name | This compound |
CAS Number | 2408968-84-1 |
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on various indole derivatives demonstrated that modifications at the 5-position can enhance their inhibitory effects on cancer cell proliferation. For instance, compounds with bromine substitutions showed increased potency against various cancer cell lines, suggesting that this compound may have similar effects .
The proposed mechanism of action for indole derivatives involves the inhibition of key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation. The bromine atom is believed to play a critical role in enhancing interaction with target proteins involved in these pathways .
Anti-inflammatory Properties
In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Indole derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established anticancer agents .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors compared to controls .
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-1H-indol-3-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBYTSPEGLJUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450652 | |
Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174021-63-7 | |
Record name | [2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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